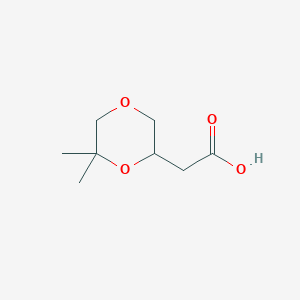

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid

Description

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid is a cyclic ether derivative of acetic acid, characterized by a 1,4-dioxane ring substituted with two methyl groups at the 6-position and an acetic acid side chain at the 2-position. Its molecular formula is C₉H₁₄O₄ (calculated from : C₁₄H₁₆O₃ appears erroneous; corrected based on structural analysis). The compound is of interest in organic synthesis and medicinal chemistry due to its hybrid structure combining a rigid dioxane ring with a flexible carboxylic acid group, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name |

2-(6,6-dimethyl-1,4-dioxan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)5-11-4-6(12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSCLEYVEKVDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate reagents under controlled conditions. One common method includes the use of Meldrum’s acid, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, influencing its biological and chemical properties. Detailed studies are conducted to understand its binding affinity, reactivity, and overall impact on different systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Structural Diversity: The target compound’s 1,4-dioxane core distinguishes it from benzodioxin () or benzimidazole () derivatives. Substituent Effects: The 6,6-dimethyl groups on the dioxane ring may enhance steric hindrance, reducing reactivity compared to unsubstituted dioxane derivatives like 2-(1,4-dioxan-2-yl)acetic acid ().

Physicochemical Properties :

- Acidity : The pKa of the target compound is predicted to be ~3–4 (similar to ’s benzodioxin analog), making it more acidic than simple acetic acid (pKa = 2.5) due to electron-withdrawing effects of the dioxane ring .

- Solubility : The polar dioxane and carboxylic acid groups likely improve water solubility compared to lipophilic analogs like the polyene-dioxane hybrid ().

Applications: Drug Synthesis: The compound’s stability and functional groups make it a candidate for prodrug development or as a building block in heterocyclic chemistry (e.g., dihydropyridine derivatives in ).

Biological Activity

2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 174.19 g/mol. Its structure includes a six-membered dioxane ring with two oxygen atoms, contributing to its reactivity and potential pharmacological applications.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that N-[2-(6,6-dimethyl-1,4-dioxan-2-yl)ethyl]amino acids synthesized from this compound demonstrated anti-inflammatory effects that surpassed those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin in animal models.

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that certain derivatives exhibit cytotoxicity, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various pharmacological outcomes. The exact pathways remain an area for further investigation.

Case Study 1: Anti-inflammatory Efficacy

A study involving animal models demonstrated that administering derivatives of this compound resulted in significant reductions in inflammatory markers compared to control groups treated with conventional NSAIDs. This highlights the compound's potential as a novel anti-inflammatory agent.

Case Study 2: Genotoxicity Assessment

In a genotoxicity assessment using Chinese hamster ovary (CHO) cells, it was found that the compound induced sister chromatid exchanges and chromosomal aberrations at certain concentrations. This suggests a need for caution regarding its mutagenic potential and warrants further toxicological evaluation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetic acid?

- Methodological Answer : Synthesis can be approached via multi-step organic reactions. For example, the dioxane ring can be constructed using acid-catalyzed cyclization of diols or epoxides, followed by functionalization with acetic acid derivatives. A thiol–disulfide exchange reaction (as described for analogous compounds in ) may be adapted by substituting mercaptoacetic acid with appropriate precursors. Reaction conditions (e.g., pH 7.5, aqueous KOH, and subsequent acidification) should be optimized to stabilize the dioxane ring .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly focusing on the dioxane ring conformation and acetic acid moiety. Pair this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular connectivity. For computational validation, compare experimental data with density functional theory (DFT)-predicted geometries .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While direct safety data for this compound is unavailable, analogous compounds (e.g., 2-(Hydroxyamino)acetic acid) require standard laboratory precautions: use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for structurally similar dioxane derivatives, emphasizing proper ventilation and spill containment. Emergency procedures should align with CHEMTREC® guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,6-dimethyl-dioxane ring influence the compound’s reactivity in organic reactions?

- Methodological Answer : Perform comparative studies using derivatives with varying substituents on the dioxane ring. Employ kinetic experiments (e.g., monitoring esterification or hydrolysis rates) and computational modeling (DFT or molecular dynamics) to analyze steric hindrance and electron distribution. For example, the dimethyl groups may hinder nucleophilic attack at the acetic acid moiety, as seen in related bicyclic systems .

Q. What strategies can resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : If NMR signals overlap due to the dioxane ring’s symmetry, use variable-temperature NMR or isotopic labeling (e.g., ²H or ¹³C-enriched samples) to distinguish equivalent protons. For ambiguous mass spectrometry peaks, employ tandem MS/MS fragmentation or ion mobility spectrometry to isolate isobaric interferences .

Q. How can computational modeling predict the compound’s potential in drug design or biomolecular interactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins, leveraging the acetic acid group’s hydrogen-bonding capability. Pharmacokinetic properties (logP, PSA) can be estimated via software like SwissADME, referencing PubChem’s computed descriptors for related structures .

Q. What experimental approaches are suitable for analyzing degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using HPLC or LC-MS to monitor degradation products. For acidic/basic conditions, employ buffer systems (e.g., phosphate or acetate buffers) at 25–60°C. Compare results with Arrhenius modeling to extrapolate shelf-life, noting potential ring-opening reactions of the dioxane moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.